![molecular formula C17H17F2N3OS B2468084 (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1203316-39-5](/img/structure/B2468084.png)
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components including a cyclopropyl group, a 1,3,4-thiadiazol ring, a piperidine ring, and a difluorophenyl group . These components are common in medicinal chemistry and are found in various bioactive compounds .
Molecular Structure Analysis
The compound’s structure includes a 1,3,4-thiadiazol ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown promise as antimicrobial agents. In a study, the synthesized compounds were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity compared to others . Further research in this area could explore the mechanism of action and potential clinical applications.
Anti-Inflammatory Effects
While not directly studied for this specific compound, 1,3,4-thiadiazoles have been associated with anti-inflammatory effects. Investigating the potential of our compound in reducing inflammation could be an interesting avenue .
Molecular Docking Studies
Computational docking studies can provide insights into the binding affinity and interactions of our compound with specific biological targets. Evaluating its binding energy and potential targets could guide further experimental investigations .
Synthesis of Novel Derivatives
Researchers can explore modifications to the compound’s structure to enhance its properties. For instance, introducing functional groups or altering substituents may lead to derivatives with improved biological activity .
Industrial Applications
1,3,4-Thiadiazoles have relevance beyond medicine. Their chemical reactivity makes them valuable in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Investigating industrial applications, such as catalysis or materials science, could be worthwhile .
Pharmaceutical Development
Given the compound’s unique structure, it might serve as a starting point for designing novel drugs. Medicinal chemists could explore its potential as a lead compound for specific therapeutic targets .
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c18-13-4-3-12(9-14(13)19)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFQIOQUHZZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.